molecular formula C18H13Br2N B14765731 2,5-dibromo-N,N-diphenylaniline

2,5-dibromo-N,N-diphenylaniline

Cat. No.: B14765731
M. Wt: 403.1 g/mol
InChI Key: ANTNGQIXBZUSPQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-N,N-diphenylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-diphenylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,5-dibromo-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The bromine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. In organic electronics, it acts as a charge carrier, facilitating the transport of electrons or holes in semiconductor devices .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-N,N-dimethylaniline: Similar structure but with methyl groups instead of phenyl groups.

    4-Bromo-N,N-diphenylaniline: Only one bromine atom at the 4 position.

    N,N-Diphenyl-4-vinylaniline: Contains a vinyl group instead of bromine atoms

Uniqueness

2,5-Dibromo-N,N-diphenylaniline is unique due to the presence of two bromine atoms at specific positions, which significantly influence its chemical reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C18H13Br2N

Molecular Weight

403.1 g/mol

IUPAC Name

2,5-dibromo-N,N-diphenylaniline

InChI

InChI=1S/C18H13Br2N/c19-14-11-12-17(20)18(13-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI Key

ANTNGQIXBZUSPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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